molecular formula C10H13NO2 B3031126 Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate CAS No. 15448-83-6

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B3031126
CAS No.: 15448-83-6
M. Wt: 179.22
InChI Key: OLOUMYRZRPISKZ-UHFFFAOYSA-N
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Description

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane scaffold (bicyclo[2.2.1]heptane) substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 1-position. The rigid bicyclic framework imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOUMYRZRPISKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175012
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-83-6
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclic ketone with a cyanide source and an esterifying agent. One common method includes the following steps:

    Starting Material: The synthesis begins with a bicyclic ketone, such as norbornanone.

    Cyanation: The ketone undergoes cyanation using a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst.

    Esterification: The resulting cyanohydrin is then esterified using methanol (CH3OH) and an acid catalyst, such as sulfuric acid (H2SO4), to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitrile and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The electron-withdrawing cyano group (-CN) likely enhances electrophilicity at the bridgehead compared to electron-donating groups (e.g., -OCH₃ in ), influencing reactivity in nucleophilic substitutions or cycloadditions. Bromo substituents (-Br) in Methyl 4-bromo derivatives facilitate solvolysis reactions, producing rearranged products (e.g., 7,7-dimethylbicyclo derivatives via carbonyl addition pathways) .

Steric Effects :

  • Bulky substituents (e.g., -CH₂CO in ) may hinder access to the ester group, reducing reactivity in hydrolysis compared to smaller groups like -CN or -Br.

Applications: Amino-substituted analogs (e.g., ) are pivotal in synthesizing enantiopure proline derivatives for peptide mimetics.

Reactivity and Stability

  • Solvolysis: Methyl 4-bromo derivatives undergo solvolysis in methanol to form rearranged esters (93% yield of methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate), suggesting similar bridgehead reactivity for the cyano analog under acidic conditions .
  • Stability: Cyano groups generally confer thermal stability but may participate in hydrolysis to carboxylic acids under strongly acidic/basic conditions.

Commercial Availability and Pricing

  • Methyl 4-bromo and 4-aminobicyclo derivatives are commercially available (e.g., $233.10/100 mg for methyl 4-bromo ; $207.66/100 mg for methyl 4-amino hydrochloride ).

Biological Activity

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 15448-83-6

Synthesis Methods

The synthesis of this compound typically involves organocatalytic reactions that allow for the formation of the bicyclic structure with high enantioselectivity. Recent studies have demonstrated the effectiveness of a formal [4 + 2] cycloaddition reaction, which enables the rapid generation of various bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity as well. In cell line assays, this compound has been shown to induce apoptosis in cancer cells, particularly in breast and lung cancer models. The compound activates caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound against neurodegenerative diseases. In animal models, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, suggesting potential therapeutic applications in conditions like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Cancer Cell Line Assay Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM, respectively .
Neuroprotection Study Reduced levels of reactive oxygen species (ROS) by 40% in neuronal cultures exposed to oxidative stressors .

Q & A

Q. Table 1: Representative Yields for Bicyclo[2.2.1]heptane Derivatives

Compound TypeYieldKey ConditionReference
Carbonyl chloride derivative81%Anhydrous CH₂Cl₂, 0°C
Bromoethyl ester89%Reflux in acetone
Epimerized formyl derivative66%Triethylamine in MeOH, 4 days

How is the stereochemistry of this compound characterized experimentally?

Methodological Answer:
Stereochemical analysis relies on 1H/13C NMR and chiral HPLC :

  • NMR : Coupling constants (e.g., J = 4.9–11.9 Hz) and chemical shifts (e.g., δ 10.01 ppm for formyl protons) distinguish endo vs. exo configurations . Axial vs. equatorial substituents alter ring current effects, splitting signals in bicyclic systems .
  • Chiral HPLC : Resolution of racemic mixtures (e.g., using cellulose-based columns) achieves baseline separation of enantiomers, as demonstrated for azabicycloheptane proline derivatives .

What advanced strategies resolve enantiomers of bicyclo[2.2.1]heptane derivatives, and how are they applied to this compound?

Methodological Answer:
Chiral HPLC is the gold standard for enantiomer resolution:

  • Column selection : Polysaccharide-based chiral columns (e.g., Chiralpak® IA) separate azabicycloheptane enantiomers with >99% enantiomeric excess .
  • Mobile phase : Isocratic elution with hexane/isopropanol (90:10) optimizes retention times .
  • Scale-up : Semi-preparative HPLC (flow rate: 5 mL/min) isolates mg-to-gram quantities for biological testing .

Note : Racemic mixtures may require pre-derivatization (e.g., benzoylation) to enhance chromatographic resolution .

How can base-induced epimerization access endo vs. exo derivatives of this compound?

Methodological Answer:
Triethylamine in methanol induces epimerization of exo-formyl to endo derivatives (70:30 ratio), enabling access to thermodynamically stable isomers . Key steps:

Reaction setup : Stirring at RT for 4 days in MeOH with excess Et₃N .

Monitoring : 1H NMR tracks formyl proton shifts (exo: δ 10.01 ppm; endo: δ 9.8–10.2 ppm) .

Purification : Gradient chromatography isolates the major epimer (66% yield) .

Application : This method bypasses problematic Diels-Alder routes for endo derivatives .

What are the challenges in regioselective functionalization of the bicyclo[2.2.1]heptane scaffold?

Methodological Answer:
Regioselectivity is hindered by steric constraints and competing reaction pathways:

  • Steric effects : Exo-face reactions dominate due to reduced ring strain (e.g., bromination at C2 vs. C4) .
  • Directing groups : Esters or ethers at C1 (e.g., methyl carboxylate) guide electrophilic attacks to adjacent positions .
  • Catalytic strategies : Pd-mediated cross-coupling on halogenated derivatives (e.g., 4-bromo analogs) improves selectivity .

Q. Table 2: Functionalization Challenges

ChallengeExampleMitigation Strategy
Competing exo/endo pathwaysLow yields (11–21%) for morpholinoethyl derivatives Use bulky reagents (e.g., 4-phenylpiperazine)
OverfunctionalizationMultiple nitrile byproductsStepwise protection/deprotection

How do solvent polarity and temperature influence the stability of this compound during synthesis?

Methodological Answer:

  • Polar aprotic solvents (e.g., THF, DMF): Stabilize intermediates in SN2 reactions (e.g., HCl-mediated deprotection at 40°C) .
  • Low-temperature regimes (0–5°C): Prevent decomposition of reactive intermediates (e.g., carbonyl chlorides) .
  • Solvent-free conditions : Microwave-assisted reactions reduce epimerization risks in azabicycloheptanes .

Q. Key Data :

  • Boiling point : 274.4°C (predicted for bicycloheptane esters) .
  • Density : 1.315 g/cm³ correlates with solvent compatibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate

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